2-chloro-N-{2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-nitroaniline
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Overview
Description
2-chloro-N-{2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-nitroaniline is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of a chloro group, a methoxy group, an oxadiazole ring, and a nitro group attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-nitroaniline typically involves multiple steps. One common route includes the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group.
Chlorination: The nitroaniline is then chlorinated to introduce the chloro group.
Oxadiazole Formation: The oxadiazole ring is formed through a cyclization reaction involving appropriate precursors.
Methoxylation: The methoxy group is introduced via a methylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-{2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The oxadiazole ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-nitrobenzene
- 2-chloro-N-{2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-nitrophenol
Uniqueness
2-chloro-N-{2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-nitroaniline is unique due to the presence of both a nitro group and an oxadiazole ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C11H11ClN4O5 |
---|---|
Molecular Weight |
314.68 g/mol |
IUPAC Name |
2-chloro-N-[2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl]-4-nitroaniline |
InChI |
InChI=1S/C11H11ClN4O5/c1-19-10-11(15-21-14-10)20-5-4-13-9-3-2-7(16(17)18)6-8(9)12/h2-3,6,13H,4-5H2,1H3 |
InChI Key |
KGZONWLGXKGELL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NON=C1OCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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